molecular formula C17H25N3O2 B2838601 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195879-90-2

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2838601
CAS No.: 2195879-90-2
M. Wt: 303.406
InChI Key: BNKMKKDCWAXGFB-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxycyclopentyl moiety, and an azetidinyl group attached to a dihydropyridazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the Azetidinyl Group: This step may involve the formation of azetidin-3-yl intermediates through cyclization reactions.

    Attachment of the Hydroxycyclopentyl Moiety: This can be done via nucleophilic substitution or addition reactions.

    Formation of the Dihydropyridazinone Core: This step typically involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the dihydropyridazinone core, potentially converting it to a more saturated pyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of saturated pyridazinone derivatives.

    Substitution: Introduction of various functional groups at the azetidinyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and azetidinyl groups in organic synthesis.

Biology

Biologically, 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is investigated for its potential as a bioactive molecule. Its structural motifs are of interest for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that could lead to the development of new drugs.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2,3-dihydropyridazin-3-one: Lacks the azetidinyl and hydroxycyclopentyl groups.

    2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: Lacks the cyclopropyl group.

    6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)pyridazin-3-one: Lacks the dihydro component.

Uniqueness

The uniqueness of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of structural features. The presence of the cyclopropyl group, hydroxycyclopentyl moiety, and azetidinyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16-6-5-15(14-3-4-14)18-20(16)11-13-9-19(10-13)12-17(22)7-1-2-8-17/h5-6,13-14,22H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKMKKDCWAXGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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